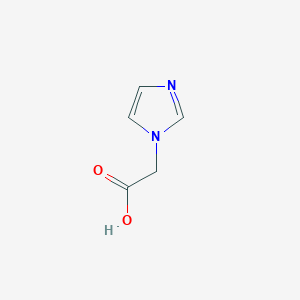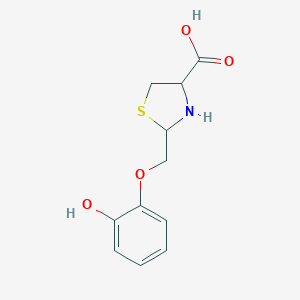
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid, also known as HTCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of thiazolidinecarboxylic acids, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In diabetes research, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to improve insulin sensitivity and glucose uptake in adipocytes. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of insulin resistance.
In inflammation research, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 and nitric oxide, in macrophages. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of inflammatory cytokines, such as IL-1β and IL-6, in microglia.
Wirkmechanismus
The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid is not fully understood. However, it has been proposed that 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid may exert its biological effects by modulating various signaling pathways, such as the NF-κB pathway and the MAPK pathway. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and inflammation.
Biochemische Und Physiologische Effekte
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to have various biochemical and physiological effects. In cancer cells, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to induce apoptosis by activating caspase-3 and caspase-9. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL.
In adipocytes, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to increase the expression of glucose transporter type 4 (GLUT4), which is involved in glucose uptake. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to increase the phosphorylation of AMPK, which is involved in the regulation of energy metabolism.
In macrophages, 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has been shown to inhibit the production of inflammatory mediators, such as prostaglandin E2 and nitric oxide. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to inhibit the expression of inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable under normal lab conditions, which allows for long-term storage and use. 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid has also been shown to have low toxicity in vitro.
However, there are some limitations to using 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid in lab experiments. One limitation is that it may not be effective in vivo, as it may be metabolized or eliminated too quickly. Another limitation is that it may not be specific to a particular target, as it may have off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid. One direction is to study its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to study its mechanism of action in more detail, to better understand how it exerts its biological effects. Finally, another direction is to develop more specific and potent analogs of 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid, to improve its efficacy and reduce its off-target effects.
Synthesemethoden
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form 2-(2-hydroxyphenyl)-N'-(thiazolidin-4-ylidene) hydrazinecarbothioamide. This intermediate can then be further reacted with formaldehyde to form 2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid.
Eigenschaften
CAS-Nummer |
103182-84-9 |
|---|---|
Produktname |
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid |
Molekularformel |
C11H13NO4S |
Molekulargewicht |
255.29 g/mol |
IUPAC-Name |
2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c13-8-3-1-2-4-9(8)16-5-10-12-7(6-17-10)11(14)15/h1-4,7,10,12-13H,5-6H2,(H,14,15) |
InChI-Schlüssel |
IYYYFSJXZPBIQS-UHFFFAOYSA-N |
SMILES |
C1C(NC(S1)COC2=CC=CC=C2O)C(=O)O |
Kanonische SMILES |
C1C(NC(S1)COC2=CC=CC=C2O)C(=O)O |
Synonyme |
2-((2-Hydroxyphenoxy)methyl)-4-thiazolidinecarboxylic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



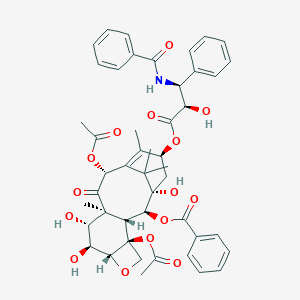
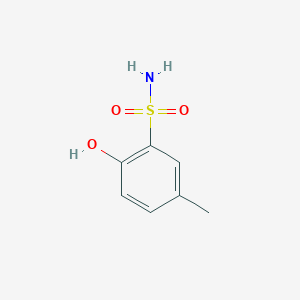
![2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid](/img/structure/B21226.png)
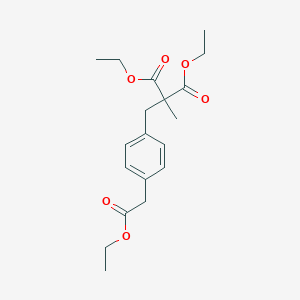
![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)
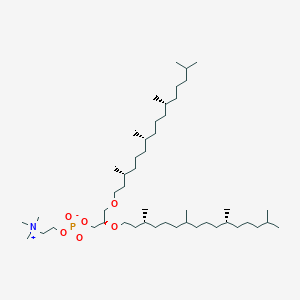
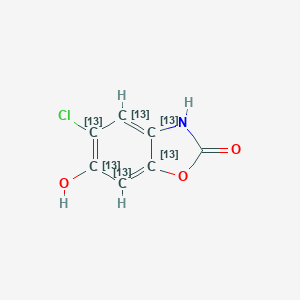
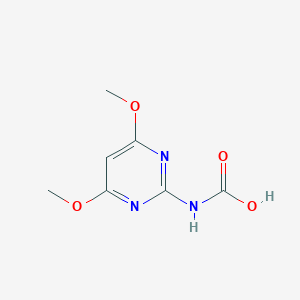
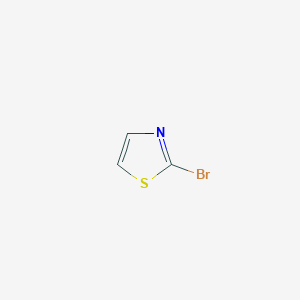
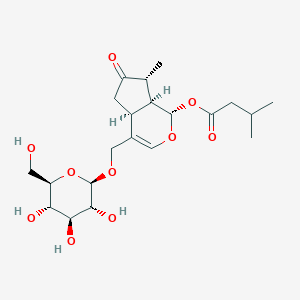
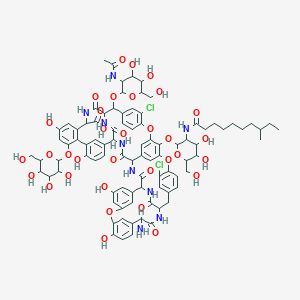
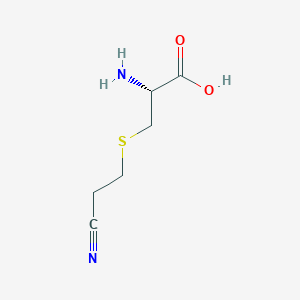
![2-[4-(Propan-2-yl)phenyl]propanenitrile](/img/structure/B21259.png)
